2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide typically involves a multi-step process:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminotriazole and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol group on the triazolopyrimidine core.
Acetamide Formation: The final step involves the acylation of the intermediate with 3-chloro-2-methylaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with enzymes or receptors, making it a candidate for biochemical studies.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry
Industrially, it could be used in the synthesis of advanced materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazolopyrimidine core may mimic natural substrates or inhibitors, allowing it to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chlorophenyl)acetamide
- 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities and reactivity profiles compared to its analogs.
Properties
Molecular Formula |
C21H19Cl2N5O2S |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C21H19Cl2N5O2S/c1-12-15(22)7-4-8-17(12)24-18(29)9-14-10-28-20(25-19(14)30)26-21(27-28)31-11-13-5-2-3-6-16(13)23/h2-8,14H,9-11H2,1H3,(H,24,29)(H,25,26,27,30) |
InChI Key |
ZYJRAEBKPRKRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CN3C(=NC(=N3)SCC4=CC=CC=C4Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.